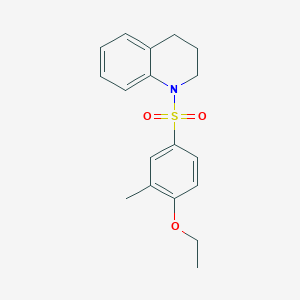

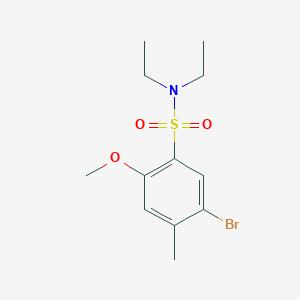

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide, also known as BCS-111, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BCS-111 is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.

Applications De Recherche Scientifique

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have analgesic properties, which suggest that it may be useful in the treatment of chronic pain. Additionally, this compound has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Mécanisme D'action

The exact mechanism of action of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators. This compound has been shown to inhibit COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, this compound has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant properties.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the activity of the neurotransmitter glutamate, which is involved in pain perception and seizure activity. This compound has also been shown to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has been shown to have a high degree of selectivity for COX-2, which means that it may have fewer side effects than other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Additionally, this compound has been shown to be effective at lower doses than other NSAIDs, which may reduce the risk of adverse effects. One limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Orientations Futures

There are several future directions for research on 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties, which suggest that it may be useful in preventing or slowing the progression of these diseases. Additionally, future research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.

Conclusion

In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of a variety of diseases. While more research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising avenue for drug discovery and development.

Méthodes De Synthèse

The synthesis of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with cycloheptylmagnesium bromide, followed by the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The final step involves the alkylation of the amino group with propyl bromide to obtain this compound.

Propriétés

Formule moléculaire |

C16H24BrNO3S |

|---|---|

Poids moléculaire |

390.3 g/mol |

Nom IUPAC |

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |

InChI |

InChI=1S/C16H24BrNO3S/c1-2-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-3-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3 |

Clé InChI |

CAFKYDNVTXGFIZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |

SMILES canonique |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)

![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)

![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)

![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)

![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)

![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)